

# Application Notes and Protocols: Ceftazidime Pentahydrate in Pediatric Infection Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **ceftazidime pentahydrate** in the treatment and study of pediatric bacterial infections. The information is compiled from various clinical and pharmacokinetic studies to guide research and development.

## Introduction

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its pentahydrate form is commonly used for parenteral administration.[3] In pediatrics, ceftazidime is a critical therapeutic option for a variety of serious infections, ranging from neonatal sepsis to respiratory exacerbations in cystic fibrosis.[1][4] Understanding its pharmacokinetic and pharmacodynamic profile in the pediatric population is essential for optimizing dosing strategies to ensure efficacy while minimizing potential toxicity.[4]

# **Quantitative Data Summary**

The following tables summarize key quantitative data from various pediatric studies on **ceftazidime pentahydrate**.

# **Table 1: Recommended Pediatric Dosing Regimens**



| Age Group                                           | Weight                                                | Infection<br>Severity/Type                                       | Recommended<br>Dosage                                | Reference |
|-----------------------------------------------------|-------------------------------------------------------|------------------------------------------------------------------|------------------------------------------------------|-----------|
| Neonates                                            | <1200 g, 0-4<br>weeks                                 | General                                                          | 100 mg/kg/day<br>divided every 12<br>hours           | [5]       |
| Neonates                                            | 1200-2000 g, ≤7<br>days postnatal                     | General                                                          | 100 mg/kg/day<br>divided every 12<br>hours           | [5]       |
| Neonates                                            | >2000 g, ≤7 days<br>postnatal                         | General                                                          | 100-150<br>mg/kg/day<br>divided every 8-<br>12 hours | [5]       |
| Neonates                                            | ≥1200 g, >7 days<br>postnatal                         | General                                                          | 150 mg/kg/day<br>divided every 8<br>hours            | [5]       |
| Neonates &<br>Infants (up to 2<br>months)           | General                                               | 25-60 mg/kg/day<br>in 2 divided<br>doses                         | [6][7]                                               |           |
| Infants &<br>Children (>2<br>months to 12<br>years) | Mild to Moderate                                      | 30-50<br>mg/kg/dose IV<br>every 8 hours<br>(max 1000<br>mg/dose) | [8]                                                  |           |
| Infants & Children (>2 months to 12 years)          | Severe<br>Infections,<br>Meningitis, P.<br>aeruginosa | 50 mg/kg/dose<br>IV every 8 hours<br>(max 2000<br>mg/dose)       | [8]                                                  |           |
| Infants &<br>Children (>2<br>months)                | General                                               | 30-100<br>mg/kg/day in 2-3<br>divided doses                      | [6]                                                  |           |
| Children with Cystic Fibrosis                       | P. aeruginosa<br>lung infections                      | Up to 150<br>mg/kg/day (max                                      | [5][6][7]                                            |           |



6 g/day ) in 3 divided doses

Table 2: Pharmacokinetic Parameters of Ceftazidime in Pediatric Patients

| Parameter                                | Neonates                                          | Infants & Children                                   | Reference |
|------------------------------------------|---------------------------------------------------|------------------------------------------------------|-----------|
| Half-life (β-phase)                      | 1.9 to 5 hours (higher in more immature neonates) | Approximately 1.4 +/- 0.19 hours (similar to adults) | [9]       |
| Administration Route                     | Intravenous (IV) or<br>Intramuscular (IM)         | Intravenous (IV) or<br>Intramuscular (IM)            | [3][5][7] |
| Elimination                              | Primarily renal (80-<br>90%)                      | Primarily renal                                      | [4]       |
| Cerebrospinal Fluid<br>(CSF) Penetration | Excellent                                         | Good in the presence of inflammation (meningitis)    | [10]      |

**Table 3: Clinical Efficacy in Pediatric Infections** 



| Infection Type                                                    | Patient Population                     | Efficacy/Outcome                                                                 | Reference |
|-------------------------------------------------------------------|----------------------------------------|----------------------------------------------------------------------------------|-----------|
| Various Bacterial<br>Infections                                   | 31 children                            | 92% cure rate                                                                    | [11]      |
| Suspected Bacterial Infections                                    | 60 children (0.1 to 21 years)          | All responded clinically                                                         | [12]      |
| Common Childhood<br>Infections (respiratory<br>and urinary tract) | 262 children (3<br>months to 12 years) | 96.2% overall success rate (cured or improved)                                   | [13]      |
| Neonatal Sepsis                                                   | 91 neonates                            | Bacteriological eradication or clinical improvement in 9 of 14 proven infections | [10]      |
| Complicated Urinary Tract Infections (Pseudomonas spp.)           | 15 pediatric patients                  | Urine sterilization<br>during therapy in all<br>patients                         | [14][15]  |

# Experimental Protocols Protocol for a Pediatric Pharmacokinetic Study of Ceftazidime

This protocol is a generalized methodology based on common practices in published pediatric pharmacokinetic studies.

Objective: To determine the pharmacokinetic profile (half-life, clearance, volume of distribution) of ceftazidime in a specific pediatric population (e.g., neonates, infants with normal renal function).

#### Methodology:

- Patient Recruitment:
  - Define inclusion and exclusion criteria (e.g., age range, weight, confirmation of bacterial infection requiring ceftazidime, normal renal and hepatic function).



- Obtain informed consent from parents or legal guardians.
- Drug Administration:
  - Administer a single intravenous dose of ceftazidime pentahydrate (e.g., 30 mg/kg) as a slow injection over a defined period (e.g., 3-5 minutes).
- Sample Collection:
  - Collect blood samples at predetermined time points post-administration. A typical schedule might be: 5, 15, 30, 60 minutes, and 2, 4, 6, 8 hours.
  - For neonates and infants, utilize micropuncture techniques to minimize blood loss.
  - Process blood samples to separate plasma and store at -80°C until analysis.
- Bioanalytical Method:
  - Quantify ceftazidime concentrations in plasma samples using a validated method such as high-performance liquid chromatography (HPLC) or a microbiological assay on agar plates.[9]
- Pharmacokinetic Analysis:
  - Plot plasma concentration versus time for each patient.
  - Use pharmacokinetic modeling software (e.g., NONMEM) to fit the data to a compartmental model (e.g., a two-compartment model).[9]
  - Calculate key pharmacokinetic parameters: elimination half-life (t½), clearance (CL),
     volume of distribution (Vd), and area under the concentration-time curve (AUC).





Click to download full resolution via product page

Caption: Workflow for a pediatric pharmacokinetic study of ceftazidime.

# Protocol for Evaluating Clinical Efficacy in Pediatric Pneumonia

This protocol outlines a general approach for a clinical trial to assess the efficacy of ceftazidime in treating pediatric pneumonia.

Objective: To evaluate the clinical and bacteriological efficacy of ceftazidime in children with bacterial pneumonia.

#### Methodology:

- Study Population:
  - Enroll pediatric patients (e.g., aged 3 months to 12 years) with a clinical and radiological diagnosis of pneumonia.
  - Obtain appropriate specimens (e.g., blood, sputum) for bacterial culture and susceptibility testing prior to starting therapy.
- Treatment Regimen:
  - Administer ceftazidime at a standard dose (e.g., 50 mg/kg/day) intravenously in divided doses every 8 hours.
  - The duration of therapy is typically determined by clinical response, often for a mean of 7-10 days.[13]
- Efficacy Assessment:
  - Clinical Efficacy: Monitor and record clinical signs and symptoms daily (e.g., fever, respiratory rate, oxygen saturation, general condition). Define clinical outcomes such as "cured" (complete resolution of signs and symptoms), "improved" (partial resolution), or "failure" (no improvement or worsening).[13]



- Bacteriological Efficacy: If a pathogen was initially isolated, repeat cultures post-treatment to determine bacteriological eradication.
- Safety Monitoring:
  - Monitor for adverse events through clinical observation and laboratory tests (e.g., complete blood count, liver function tests, renal function tests).[10]
- Data Analysis:
  - Calculate the clinical success rate (percentage of patients cured or improved).
  - Determine the bacteriological eradication rate for the identified pathogens.
  - Summarize the incidence and nature of any adverse events.

## **Mechanism of Action and Resistance**

Ceftazidime, like other  $\beta$ -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.





Click to download full resolution via product page

Caption: Simplified pathway of ceftazidime's bactericidal action.

# **Considerations for Drug Development**



- Dosing in Special Populations: Further studies are needed to optimize dosing in specific pediatric populations, such as obese children and those with augmented renal clearance, as standard dosing may not achieve the desired therapeutic targets.[4][16]
- Combination Therapy: For severe infections, particularly in immunocompromised patients or those with infections caused by multidrug-resistant organisms, the role of ceftazidime in combination with other agents (e.g., avibactam, aminoglycosides) is an important area of research.[17]
- Resistance: The increasing prevalence of resistance to third-generation cephalosporins
  necessitates ongoing surveillance and the development of strategies to preserve the efficacy
  of ceftazidime, such as the use of β-lactamase inhibitors.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. [Role of ceftazidime in severe infections in children. Review of the literature] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceftazidime for respiratory infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. Frontiers | Population pharmacokinetics and dose optimization of ceftazidime in critically ill children [frontiersin.org]
- 5. droracle.ai [droracle.ai]
- 6. mims.com [mims.com]
- 7. ceftazidime pentahydrate Indications, Pharmacology, Dosage, Side Effects | Drugx [drugx.com.bd]
- 8. Ceftazidime | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. [Pharmacokinetics of ceftazidime in children and newborn infants. Study in 14 patients and review of the literature] PubMed [pubmed.ncbi.nlm.nih.gov]







- 10. Ceftazidime in neonatal infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Clinical evaluation of ceftazidime in the treatment of pediatric infections] PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceftazidime as initial therapy for suspected bacterial infections in hospitalized pediatric patients PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Ceftazidime in common infections in childhood. Experience in 262 cases] PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceftazidime in the treatment of pediatric patients with severe urinary tract infections due to Pseudomonas spp PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceftazidime in the treatment of pediatric patients with severe urinary tract infections due to Pseudomonas spp PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Ceftazidime in Children and Adolescents with Obesity PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ceftazidime-Avibactam for Hospital Acquired Pneumonia Due to Extended Drug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Ceftazidime Pentahydrate in Pediatric Infection Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7887694#ceftazidime-pentahydrate-use-in-pediatric-infection-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com